

An In-depth Technical Guide to the Thermochemical Properties of 3-Ethoxybenzonitrile

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Compound of Interest

Compound Name: *3-Ethoxybenzonitrile*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **3-Ethoxybenzonitrile**. Due to the limited availability of direct experimental data for this specific compound, this document outlines its known physical characteristics, presents estimated thermochemical values derived from established predictive methods, and details the standard experimental protocols for the determination of these properties. This approach offers a robust framework for understanding and utilizing the thermochemical profile of **3-Ethoxybenzonitrile** in research and development.

Physical Properties of 3-Ethoxybenzonitrile

The fundamental physical properties of **3-Ethoxybenzonitrile** are summarized in the table below. This data is essential for its handling, storage, and use in various experimental setups.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.17 g/mol	[1]
CAS Number	25117-75-3	[1]
Boiling Point (T _{boil})	515.70 K	[2]
Appearance	Not specified, likely liquid at STP	
IUPAC Name	3-ethoxybenzonitrile	[1]

Thermochemical Properties of 3-Ethoxybenzonitrile

Direct experimental thermochemical data for **3-Ethoxybenzonitrile** is not readily available in the literature. However, computational methods provide reliable estimates for these crucial parameters. The following table summarizes key thermochemical properties calculated using the Joback group contribution method, a well-established estimation technique.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	Estimated Value	Unit	Method	Reference
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	155.86	kJ/mol	Joback Method	[2]
Standard Enthalpy of Formation (Gas Phase, $\Delta_f H^\circ_{\text{gas}}$)	28.63	kJ/mol	Joback Method	[2]
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	15.41	kJ/mol	Joback Method	[2]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	51.45	kJ/mol	Joback Method	[2]
Critical Temperature (T_c)	787.14	K	Joback Method	[2]
Critical Pressure (P_c)	3059.17	kPa	Joback Method	[2]
Critical Volume (V_c)	0.475	m^3/kmol	Joback Method	[2]
Melting Point (T_{fus})	317.35	K	Joback Method	[2]

It is important to note that while these estimated values are useful for modeling and prediction, experimental verification is recommended for applications requiring high precision.

Predictive Methods for Thermochemical Data

When experimental data is unavailable, group contribution methods are powerful tools for estimating thermochemical properties. These methods are founded on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

Two of the most common and effective group contribution methods are:

- Benson Group Increment Theory: This method calculates the heat of formation and other properties by summing the empirically derived values for each group of atoms within the molecule.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) It is known for its accuracy, with typical errors within 2-3 kcal/mol for the enthalpy of formation.[\[7\]](#)
- Joback Method: This is a versatile method that predicts eleven key thermodynamic properties from molecular structure alone.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[12\]](#) It is a first-order method that relies on additive contributions from functional groups and is widely used for its simplicity and broad applicability.[\[4\]](#)

These predictive techniques are invaluable in the early stages of research and development for screening compounds and modeling chemical processes.

Experimental Protocols for Thermochemical Analysis

To obtain precise thermochemical data, standardized experimental techniques are employed. The following sections detail the protocols for determining the enthalpy of combustion and fusion, as well as heat capacity.

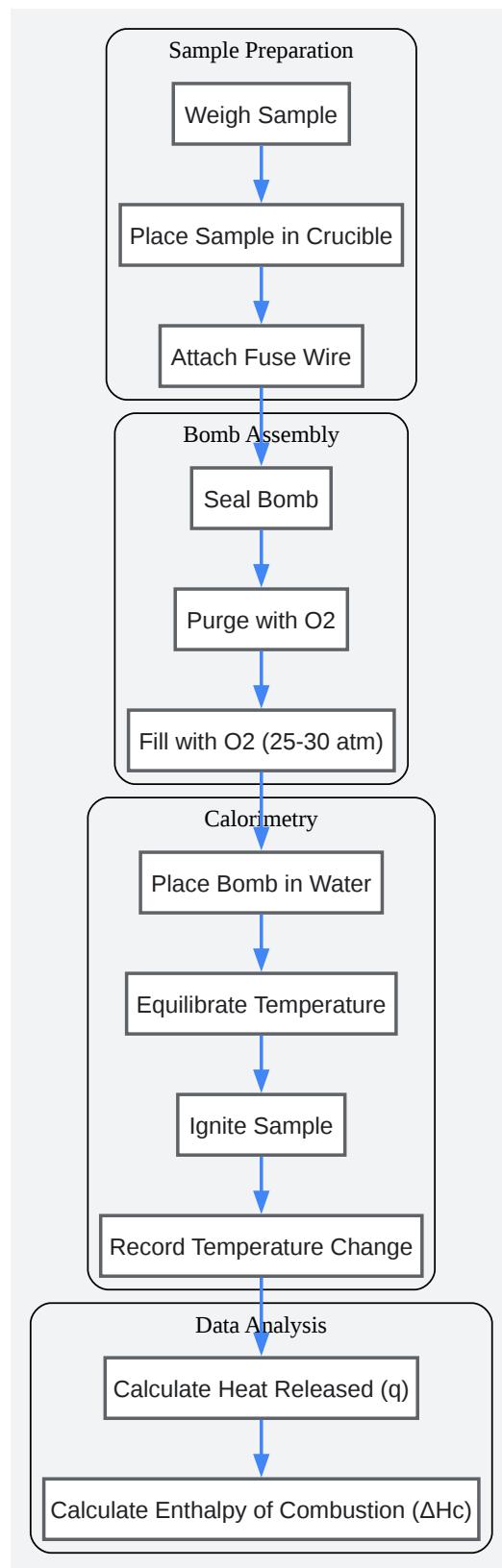
Bomb calorimetry is the standard method for measuring the heat of combustion of a solid or liquid sample. The process involves the complete combustion of a known mass of the substance in a constant-volume vessel.

Experimental Protocol:

- Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of **3-Ethoxybenzonitrile** is placed in a crucible inside the bomb calorimeter.[\[13\]](#)[\[14\]](#) A fuse wire is attached to the ignition circuit and positioned to be in contact with the sample.
- Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.[\[13\]](#)[\[15\]](#)
- Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-

precision thermometer.

- Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[16][17]
- Calculation: The heat of combustion is calculated from the temperature rise of the water and the previously determined heat capacity of the calorimeter system. The heat capacity is typically found by calibrating the calorimeter with a standard substance of known heat of combustion, such as benzoic acid.[13]



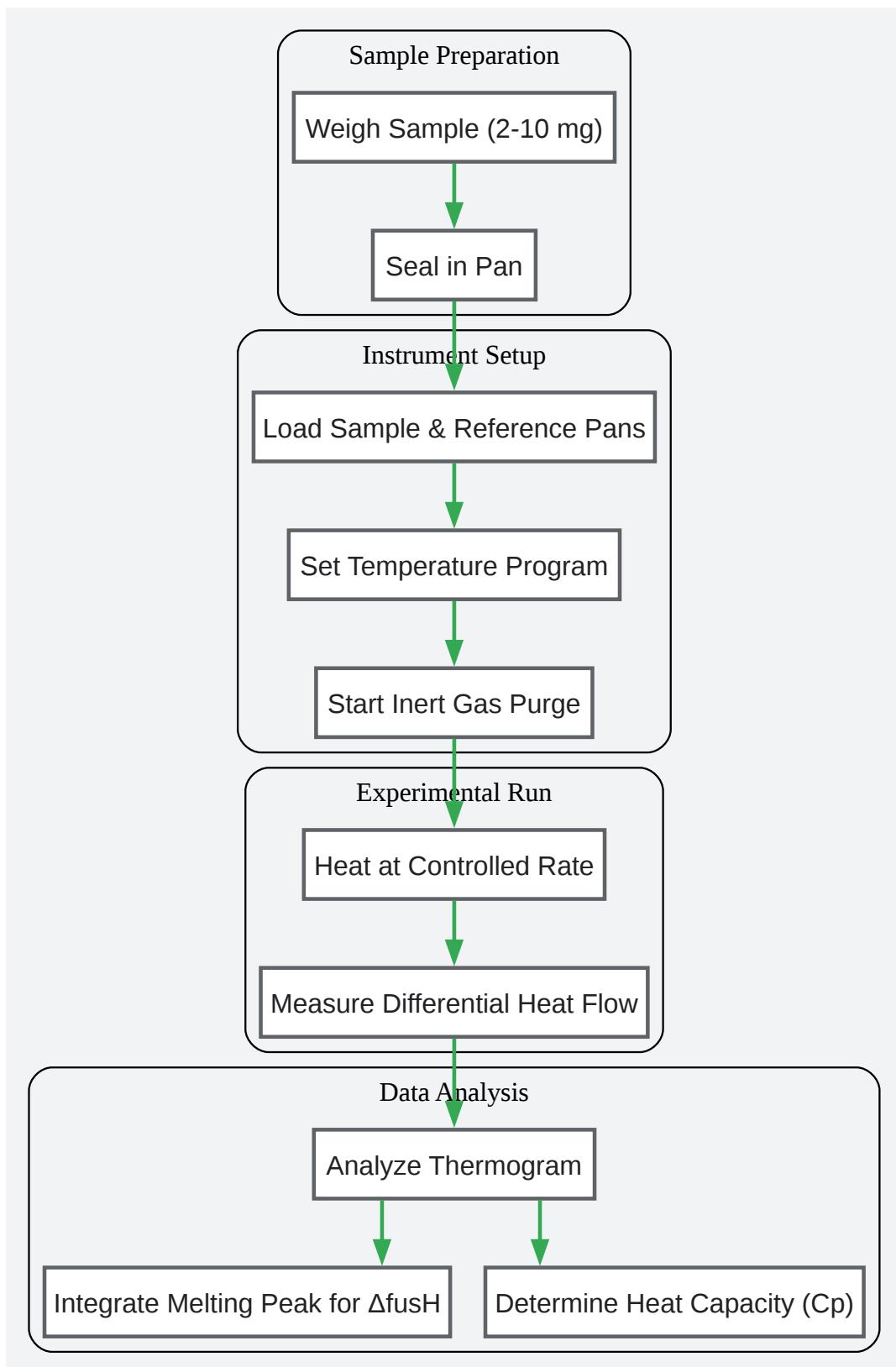
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Bomb Calorimetry Experimental Workflow

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) It is particularly useful for determining the enthalpy of fusion (melting) and heat capacity.[\[22\]](#)

Experimental Protocol:

- **Sample Preparation:** A small, accurately weighed sample (typically 2-10 mg) of **3-Ethoxybenzonitrile** is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The desired temperature program, including heating and cooling rates, is set. A constant flow of an inert purge gas (e.g., nitrogen) is maintained.
- **Data Acquisition:** The sample is heated at a controlled rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:**
 - **Enthalpy of Fusion ($\Delta_{\text{fus}}H$):** The endothermic peak corresponding to the melting of the sample is integrated. The area under the peak is directly proportional to the enthalpy of fusion.
 - **Heat Capacity (Cp):** The heat capacity is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

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Differential Scanning Calorimetry (DSC) Workflow

Interrelation of Thermochemical Properties

The various thermochemical properties are interconnected through fundamental thermodynamic laws. A key relationship is described by Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#) This principle allows for the calculation of the standard enthalpy of formation ($\Delta_f H^\circ$) from the standard enthalpy of combustion ($\Delta_c H^\circ$), provided the standard enthalpies of formation of the combustion products (CO_2 and H_2O) are known.

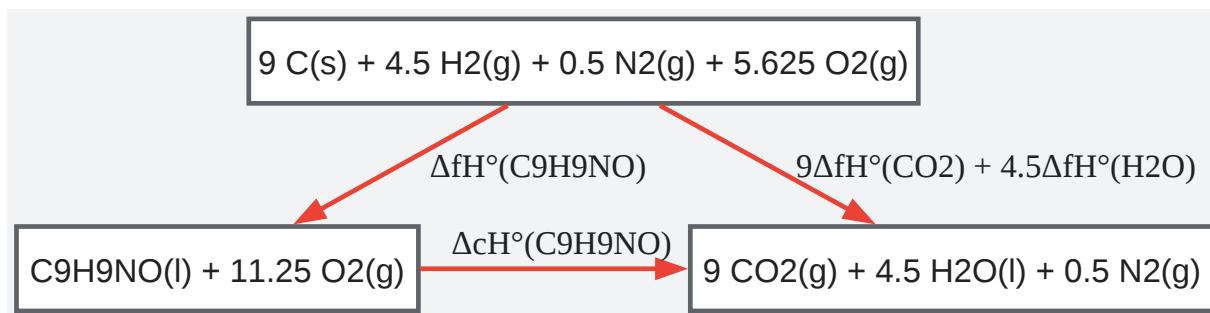
The relationship is as follows: $\Delta_c H^\circ = \sum v_p \Delta_f H^\circ(\text{products}) - \sum v_r \Delta_f H^\circ(\text{reactants})$

where:

- v_p and v_r are the stoichiometric coefficients of the products and reactants, respectively.

For the combustion of **3-Ethoxybenzonitrile** ($\text{C}_9\text{H}_9\text{NO}$): $\text{C}_9\text{H}_9\text{NO(l)} + 11.25 \text{O}_2\text{(g)} \rightarrow 9 \text{CO}_2\text{(g)} + 4.5 \text{H}_2\text{O(l)} + 0.5 \text{N}_2\text{(g)}$

The enthalpy of formation of **3-Ethoxybenzonitrile** can be calculated if the enthalpy of combustion is experimentally determined.



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Hess's Law Cycle for **3-Ethoxybenzonitrile**

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